molecular formula C22H22O8 B2796511 (Z)-methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-29-4

(Z)-methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2796511
CAS No.: 620546-29-4
M. Wt: 414.41
InChI Key: GTUCFCOFWRJKAA-UKWGHVSLSA-N
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Description

(Z)-Methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound featuring a Z-configuration benzylidene moiety at the C2 position of the dihydrobenzofuran core. The molecule includes a propanoate ester group at the C6 position, which differentiates it from methanesulfonate derivatives commonly reported in structural analogs (e.g., ). This compound is hypothesized to exhibit biological activity due to its conjugated aromatic system and electron-rich substituents (e.g., trimethoxy groups), which may enhance interactions with cellular targets such as enzymes or receptors .

Properties

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-12(22(24)28-5)29-14-6-7-15-17(10-14)30-20(21(15)23)9-13-8-18(26-3)19(27-4)11-16(13)25-2/h6-12H,1-5H3/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUCFCOFWRJKAA-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. Its structure indicates possible interactions with biological systems that could lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s chemical formula is C20H24O6C_{20}H_{24}O_6, featuring methoxy groups that may enhance its solubility and biological activity. The presence of the benzofuran moiety suggests potential antioxidant and anti-inflammatory properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The methoxy groups contribute to the electron-donating ability of the compound, which can neutralize free radicals.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains by disrupting cell membrane integrity.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antioxidant Activity

Research indicates that derivatives of benzofuran exhibit significant antioxidant activity. A study demonstrated that compounds with similar structures effectively scavenged free radicals in vitro, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

In vitro tests revealed that related benzofuran derivatives inhibited the growth of several pathogenic bacteria. The mechanism involves the disruption of bacterial cell walls and membranes .

Anticancer Research

A case study involving a derivative of this compound showed promising results in inhibiting the growth of breast cancer cells. The study found that treatment led to a significant decrease in cell viability and induced apoptosis through the activation of caspases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Case Studies

  • Antioxidant Efficacy : A series of experiments conducted on structurally similar compounds revealed that they significantly reduced oxidative stress markers in cellular models.
  • Antimicrobial Testing : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of benzofuran derivatives against resistant strains of Staphylococcus aureus.
  • Cancer Cell Proliferation : A recent investigation into the anticancer properties showed that this compound could inhibit tumor growth in xenograft models.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to (Z)-methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit notable antimicrobial properties. For instance, compounds containing the benzofuran moiety have been reported to show activity against various Gram-positive and Gram-negative bacteria. These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant strains of bacteria .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against human cancer cell lines. In vitro studies indicated that derivatives of this compound could inhibit cell proliferation and induce apoptosis in cancer cells. The presence of the trimethoxyphenyl group is believed to enhance its anticancer activity by interacting with cellular pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory potential of related compounds. The benzofuran derivatives have shown promise in reducing inflammation markers in various models of inflammatory diseases. This suggests that this compound could be explored further for therapeutic applications in treating inflammatory conditions .

Synthesis of Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The reaction typically includes the condensation of trimethoxybenzaldehyde with appropriate dihydrobenzofuran derivatives under acidic conditions to form the desired product .

Reaction Conditions and Optimizations

The optimization of reaction conditions such as temperature, solvent choice, and catalyst type is crucial for enhancing the yield of this compound. Studies indicate that using polar aprotic solvents can improve solubility and reaction rates .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated a series of benzofuran derivatives for their antibacterial activity against eight strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzofuran core significantly enhanced antibacterial efficacy compared to traditional antibiotics .

Case Study 2: Anticancer Evaluation

In another study focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating strong potential for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at C6 Position Key Features Potential Applications
(Z)-Methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate Propanoate ester Enhanced lipophilicity due to ester group; potential for metabolic stability Anticancer, anti-inflammatory agents
[(2Z)-3-Oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate (CAS 622812-48-0) Methanesulfonate group Polar sulfonate group improves water solubility; may act as a leaving group in prodrugs Prodrug design, enzyme inhibition
4-{[(4-Chloroanilino)carbonyl]-4-[(2-methyl-2-propenyl)oxy]benzohydrazonoyl}phenyl methanesulfonate (CAS 445219-23-8) Methanesulfonate with hydrazone linker Increased steric bulk; potential for targeted delivery Antimicrobial, photodynamic therapy

Key Observations:

Methanesulfonate derivatives (e.g., CAS 622812-48-0) prioritize solubility, making them suitable for aqueous formulations. The Z-configuration of the benzylidene group is conserved across analogs, suggesting a shared mechanism of action involving π-π stacking or hydrogen bonding with biological targets.

The propanoate variant may exhibit delayed metabolic clearance due to esterase resistance.

Synthetic Flexibility: The C6 position in benzofuran derivatives serves as a modular site for functionalization. Methanesulfonate groups (e.g., CAS 99335-60-1) are often used as intermediates for further substitution, whereas propanoate esters may represent terminal products optimized for in vivo stability .

Q & A

Q. What are the standard synthesis protocols for (Z)-methyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

The synthesis typically involves three key steps:

Cyclization : Formation of the benzofuran core via acid- or base-catalyzed reactions using phenolic precursors and aldehydes.

Benzylidene introduction : Condensation of the benzofuran intermediate with 2,4,5-trimethoxybenzaldehyde under reflux in dichloromethane or toluene.

Esterification : Coupling of the hydroxyl group on the benzofuran ring with methyl propanoate derivatives using dehydrating agents like DCC (dicyclohexylcarbodiimide).
Purification often employs column chromatography (silica gel, CH₂Cl₂/EtOAc gradients) and vacuum distillation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and methoxy substituents. For example, the benzylidene proton typically appears as a singlet at δ 7.8–8.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 444.1421).
  • X-ray crystallography : Resolves stereochemistry and crystal packing interactions, though crystallization may require slow evaporation in aprotic solvents .

Q. What are the documented biological activities of this compound?

Preliminary studies suggest:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus).
  • Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ ~12 µM) via competitive binding assays .
    Mechanistic insights remain limited, but molecular docking studies indicate interactions with enzyme active sites (e.g., COX-2, HDACs) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield while minimizing side reactions?

Key challenges : Competing oxidation of the benzofuran ring and isomerization of the Z-configuration. Methodological solutions :

  • Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate benzylidene condensation while suppressing side reactions.
  • Solvent optimization : Replacing polar aprotic solvents (DMF) with toluene reduces hydrolysis of the ester group.
  • Temperature control : Maintaining reflux at 80–90°C prevents thermal degradation.
    Yields improve from ~40% to >70% with these adjustments .

Q. How do structural modifications (e.g., methoxy group positioning) affect bioactivity?

Case study :

Substituent PositionActivity (COX-2 IC₅₀, µM)Solubility (logP)
2,4,5-Trimethoxy12.3 ± 1.22.8
3,4,5-Trimethoxy18.9 ± 2.13.1
2,3-Dimethoxy>502.5
The 2,4,5-trimethoxy configuration enhances both potency and solubility due to optimal hydrogen bonding with COX-2 residues .

Q. How can contradictory data on environmental stability be resolved?

Issue : Discrepancies in reported half-life (t₁/₂) in aquatic environments (10–90 days). Methodological approach :

  • Advanced LC-MS/MS : Quantify degradation products (e.g., demethylated derivatives) under controlled pH and UV exposure.
  • QSAR modeling : Correlate substituent electronegativity with hydrolysis rates.
    Preliminary data suggest the 4-methoxy group is most susceptible to photolysis, explaining variability in t₁/₂ .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

  • Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., HDACs) using fluorogenic substrates.
  • Cryo-EM : Resolve binding conformations in enzyme complexes at near-atomic resolution.
  • Metabolomics : Track downstream metabolic shifts (e.g., arachidonic acid pathways) in cell models .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Problem : Low crystal quality due to flexible ester groups. Solutions :

  • Co-crystallization : Add small molecules (e.g., PEG 4000) to stabilize packing.
  • Temperature gradients : Slow cooling from 50°C to 4°C over 72 hours improves lattice formation.
    Successful structures have been reported for analogs with similar rigidity .

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